5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide
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Overview
Description
5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide is a complex organic compound that features a benzodioxole moiety, a thiophene ring, and a carboxamide group.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor activities against various cancer cell lines .
Mode of Action
It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that the compound may affect pathways related to cell growth and survival .
Result of Action
The compound has been shown to have potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . This indicates that the compound can effectively inhibit the growth of these cells at relatively low concentrations.
Biochemical Analysis
Cellular Effects
The effects of 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that it can induce apoptosis in cancer cells, such as HeLa and A549 cell lines, by causing cell cycle arrest at the S-phase and G2/M-phase . Additionally, it has been found to affect the expression of genes involved in cell proliferation and survival, further highlighting its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific sites on target enzymes, leading to their inhibition. For example, it has been shown to inhibit the activity of certain kinases, which are critical for the phosphorylation of proteins involved in cell signaling . This inhibition disrupts the normal signaling pathways, leading to altered cellular responses. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins . These interactions can lead to changes in the levels of key metabolites, influencing cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide is critical for its activity and function. The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of the compound in these compartments allows it to interact with key biomolecules, modulating their activity and contributing to its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide.
Thiophene Ring Construction: The thiophene ring is often constructed via a Pd-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxamide
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
Compared to similar compounds, 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-12-3-6-15(7-4-12)21(26)24-22-19(20(23)25)13(2)18(29-22)10-14-5-8-16-17(9-14)28-11-27-16/h3-9H,10-11H2,1-2H3,(H2,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXWYVJBNJVCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)CC3=CC4=C(C=C3)OCO4)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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